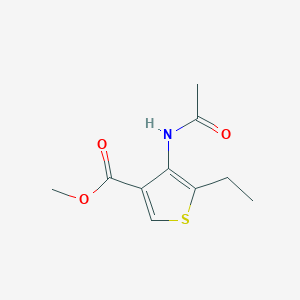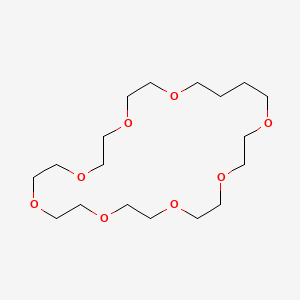
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is a macrocyclic oligo-ether compound with the molecular formula C16H32O8 It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations
準備方法
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane can be synthesized through the cyclization of linear oligo-ethers. One common method involves the reaction of ethylene glycol derivatives under high dilution conditions to promote cyclization over polymerization. The reaction typically requires a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: Can undergo nucleophilic substitution reactions, where one of the ether oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as sodium chloride or potassium nitrate in an aqueous or organic solvent.
Substitution: Requires nucleophiles like halides or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation and Reduction: Uses oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted crown ethers with various functional groups.
Oxidation and Reduction: Results in oxidized or reduced forms of the crown ether.
科学的研究の応用
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
作用機序
The primary mechanism of action for 1,4,7,10,13,16,19,22-Octaoxacyclohexacosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation alters the chemical and physical properties of the metal ion, facilitating its transport, separation, or reactivity .
類似化合物との比較
1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is unique among crown ethers due to its specific ring size and the number of oxygen atoms. Similar compounds include:
18-Crown-6: A smaller crown ether with six oxygen atoms, commonly used for complexing potassium ions.
15-Crown-5: Another smaller crown ether with five oxygen atoms, often used for sodium ion complexation.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, providing enhanced stability and selectivity.
These comparisons highlight the unique properties of this compound, particularly its larger ring size and higher number of oxygen atoms, which contribute to its distinct complexation abilities and applications.
特性
CAS番号 |
83351-03-5 |
|---|---|
分子式 |
C18H36O8 |
分子量 |
380.5 g/mol |
IUPAC名 |
1,4,7,10,13,16,19,22-octaoxacyclohexacosane |
InChI |
InChI=1S/C18H36O8/c1-2-4-20-6-8-22-10-12-24-14-16-26-18-17-25-15-13-23-11-9-21-7-5-19-3-1/h1-18H2 |
InChIキー |
MDJYQYKWGHEBOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCOCCOCCOCCOCCOCCOCCOCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


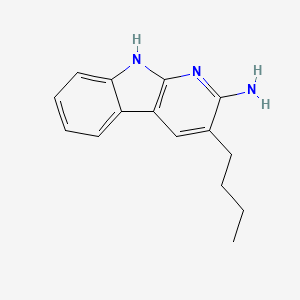
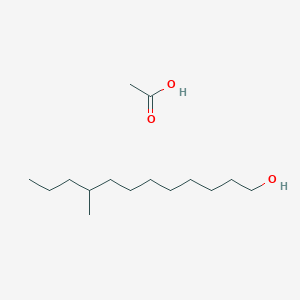
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
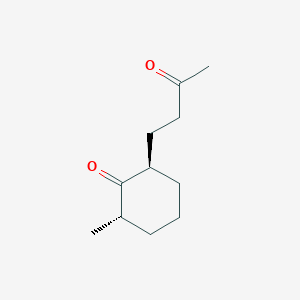
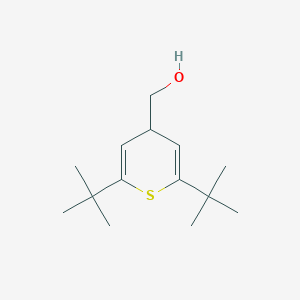
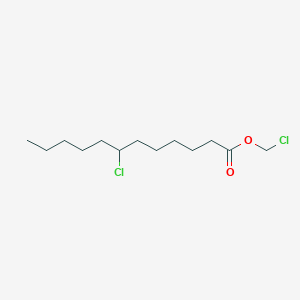

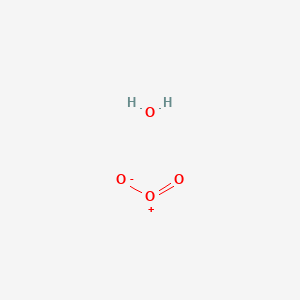
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
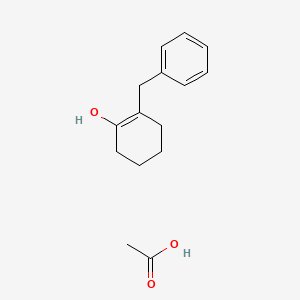
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
